1,2,2-Trimethylpiperazine dihydrochloride 1,2,2-Trimethylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 932047-03-5
VCID: VC2397414
InChI: InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-5-9(7)3;;/h8H,4-6H2,1-3H3;2*1H
SMILES: CC1(CNCCN1C)C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

1,2,2-Trimethylpiperazine dihydrochloride

CAS No.: 932047-03-5

Cat. No.: VC2397414

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

1,2,2-Trimethylpiperazine dihydrochloride - 932047-03-5

Specification

CAS No. 932047-03-5
Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name 1,2,2-trimethylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-5-9(7)3;;/h8H,4-6H2,1-3H3;2*1H
Standard InChI Key AQVHNNSIODHDPL-UHFFFAOYSA-N
SMILES CC1(CNCCN1C)C.Cl.Cl
Canonical SMILES CC1(CNCCN1C)C.Cl.Cl

Introduction

Chemical Identity and Structural Properties

1,2,2-Trimethylpiperazine dihydrochloride is a piperazine-based compound featuring three methyl substitutions—one at position 1 and two at position 2—with both nitrogen atoms protonated as the dihydrochloride salt. This chemical structure confers specific reactivity patterns that make it valuable in organic synthesis and pharmaceutical development.

Basic Chemical Properties

The fundamental chemical properties of 1,2,2-Trimethylpiperazine dihydrochloride are summarized in the following table:

PropertyValue
CAS Number932047-03-5
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.1372 g/mol
MDL NumberMFCD26959634
Purity (Commercial)Typically 95%
Storage ConditionRoom temperature

The compound consists of a piperazine ring with methyl substitutions and exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form .

Synthesis and Preparation

The synthesis of 1,2,2-Trimethylpiperazine dihydrochloride typically involves a two-stage process: first producing the free base 1,2,2-trimethylpiperazine, followed by conversion to the dihydrochloride salt through reaction with hydrochloric acid.

Salt Formation

The conversion to the dihydrochloride salt typically proceeds through the following steps:

  • Dissolution of the free base in an appropriate solvent

  • Addition of hydrochloric acid to protonate both nitrogen atoms

  • Isolation of the salt through crystallization or precipitation

  • Purification through appropriate techniques such as recrystallization

This salt formation significantly alters the physical properties of the compound, generally improving stability and potentially modifying its solubility profile for various applications.

Applications in Pharmaceutical Research

1,2,2-Trimethylpiperazine dihydrochloride has several important applications in pharmaceutical research and development, highlighting its versatility as a chemical building block.

Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of various bioactive compounds with potential therapeutic effects. Its particular structure allows for selective functionalization at specific positions, enabling the creation of diverse chemical libraries for drug discovery .

Development of Neurotherapeutic Agents

The structure of 1,2,2-Trimethylpiperazine dihydrochloride makes it particularly valuable in the creation of molecules with potential antipsychotic and antidepressant properties. The piperazine scaffold is found in numerous marketed drugs acting on the central nervous system, and this methylated derivative provides unique opportunities for receptor binding optimization .

Receptor Binding Studies

This compound is employed in the preparation of ligands for receptor studies, particularly those involving G-protein coupled receptors in the central nervous system. These studies aid in understanding biochemical pathways relevant to various neurological and psychiatric conditions .

Research Findings and Pharmacological Relevance

Research on 1,2,2-Trimethylpiperazine dihydrochloride itself appears limited, but studies on related piperazine compounds highlight their significance in medicinal chemistry.

Synthetic Utility

In organic synthesis, the compound's stability and reactivity make it a useful component for producing complex chemical entities. The dihydrochloride salt form provides enhanced stability during storage while maintaining reactivity at the nitrogen positions when used in subsequent synthetic steps .

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